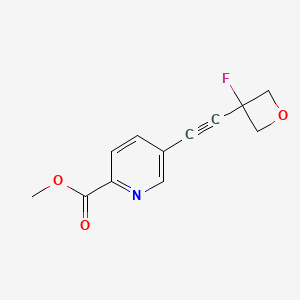

Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate

Description

Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate is a heterocyclic compound featuring a picolinate core substituted with a 3-fluorooxetane-ethynyl moiety. This structure combines the aromatic pyridine ring with a fluorinated oxetane group, which may enhance metabolic stability and modulate electronic properties compared to simpler picolinate derivatives.

Properties

Molecular Formula |

C12H10FNO3 |

|---|---|

Molecular Weight |

235.21 g/mol |

IUPAC Name |

methyl 5-[2-(3-fluorooxetan-3-yl)ethynyl]pyridine-2-carboxylate |

InChI |

InChI=1S/C12H10FNO3/c1-16-11(15)10-3-2-9(6-14-10)4-5-12(13)7-17-8-12/h2-3,6H,7-8H2,1H3 |

InChI Key |

ZVYLCRNDXQKKGZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)C#CC2(COC2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate typically involves the following steps:

Formation of the Fluorooxetane Ring: The fluorooxetane ring can be synthesized through a cyclization reaction involving a fluorinated precursor.

Ethynylation: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Picolinate Formation: The final step involves the esterification of the picolinic acid with methanol under acidic conditions to form the methyl picolinate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorooxetane ring and ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate serves as a valuable building block in organic synthesis. Its unique structure enables:

- Synthesis of Complex Molecules : The compound can be utilized in multi-step synthesis processes to create more complex organic molecules.

- Ligand Formation : It can act as a ligand in coordination chemistry, facilitating the formation of metal complexes for catalysis.

Biological Applications

Research has shown that this compound exhibits promising biological activities:

- Antimicrobial Properties : Studies have indicated that compounds with similar structures possess antimicrobial activity against various pathogens, including bacteria and fungi. The presence of the fluorinated group may enhance membrane permeability and bioactivity.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent:

-

Drug Development : The compound's ability to modulate biological pathways makes it a candidate for drug development targeting specific diseases.

- Enzyme Inhibition : Its structural features suggest potential interactions with enzyme active sites, making it suitable for designing enzyme inhibitors.

Case Studies

Several studies have investigated the applications of this compound:

- Antimicrobial Screening : A study conducted on various derivatives revealed that compounds similar to this compound showed significant inhibition against microbial strains such as Pseudomonas aeruginosa and Staphylococcus aureus .

- Synthesis of Fluorinated Compounds : Research highlighted its role in synthesizing fluorinated derivatives that demonstrate enhanced biological activity compared to non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate involves its interaction with specific molecular targets and pathways. The fluorooxetane ring and ethynyl group contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and result in various effects, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds exhibit structural and functional similarities to Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate, based on substituent patterns, fluorine content, and ester/heterocyclic frameworks ():

| Compound Name | CAS Number | Key Structural Features | Similarity Score | Inferred Properties vs. Target Compound |

|---|---|---|---|---|

| 5-Fluoro-3-methylpicolinic acid | 107504-07-4 | Fluorine at C5, methyl at C3, carboxylic acid | 0.91 | Higher polarity due to carboxylic acid; reduced ester stability. |

| Methyl 5-fluoro-6-methylpicolinate | 58997-10-7 | Fluorine at C5, methyl at C6, methyl ester | 0.83 | Lacks ethynyl-oxetane group; simpler substituents may reduce steric hindrance. |

| Ethyl 3-Methylpyridine-2-carboxylate | 1052714-11-0 | Methyl at C3, ethyl ester | 0.82 | Ethyl ester may alter pharmacokinetics (longer half-life vs. methyl ester). |

| Methyl 3-amino-5-fluoropicolinate | 1256808-59-9 | Amino at C3, fluorine at C5, methyl ester | 0.81 | Amino group introduces hydrogen bonding potential; may increase solubility. |

Key Comparative Insights:

Fluorine Substitution: Fluorine at C5 (common in all analogs) enhances electronegativity and metabolic stability. However, the target compound’s 3-fluorooxetane introduces a strained oxygen-containing ring, which may improve solubility compared to non-oxetane analogs like 5-Fluoro-3-methylpicolinic acid .

Ester vs. Acid Groups : The methyl ester in the target compound likely offers better cell membrane permeability than the carboxylic acid in 5-Fluoro-3-methylpicolinic acid, albeit with reduced aqueous solubility .

Ethynyl-Oxetane vs. Simple Substituents : The ethynyl-oxetane group in the target compound introduces steric bulk and conformational rigidity absent in analogs like Methyl 5-fluoro-6-methylpicolinate. This could impact binding affinity in biological targets or alter crystallization tendencies .

Amino vs.

Research Findings and Implications

- Biological Relevance : Fluorinated picolinates are frequently explored in medicinal chemistry for kinase inhibition or as intermediates in drug candidates. The ethynyl-oxetane group in the target compound may confer unique selectivity profiles due to its three-dimensional structure, differentiating it from flat analogs like Ethyl 3-Methylpyridine-2-carboxylate .

- This could limit its utility in certain formulations compared to more stable derivatives .

Biological Activity

Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate (CAS Number: 1434141-74-8) is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant case studies to provide a comprehensive overview of the compound's significance in medicinal chemistry.

This compound has the following chemical characteristics:

- Molecular Formula : CHFNO

- Molecular Weight : 235.21 g/mol

- Boiling Point : 367.4 ± 42.0 °C (predicted)

- Density : 1.32 ± 0.1 g/cm³ (predicted)

- pKa : 0.12 ± 0.12 (predicted) .

These properties indicate its potential stability and reactivity, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Its structure allows it to function as a potential inhibitor of specific biological processes.

In Vitro Studies

Research has demonstrated that compounds similar to this compound exhibit significant inhibitory effects on various bacterial strains and cancer cell lines. For instance, studies on fluorinated derivatives have shown marked inhibition against Staphylococcus faecium and Escherichia coli, with ID values indicating potency at low concentrations .

Case Studies

- Antimicrobial Activity :

- Anticancer Potential :

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other related compounds:

| Compound Name | ID (M) against S. faecium | ID (M) against E. coli | ID (M) against L-1210 Cells |

|---|---|---|---|

| This compound | |||

| Related Fluorinated Compound A | |||

| Related Fluorinated Compound B | Inactive |

This table illustrates that this compound exhibits competitive biological activity, particularly against bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.